molecular formula C14H17BO3 B1429749 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 934329-77-8

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1429749
CAS RN: 934329-77-8
M. Wt: 244.1 g/mol
InChI Key: MHDVSQAMAAZZEG-UHFFFAOYSA-N
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Description

The compound “2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is versatile and unique . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For instance, a novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans was developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives vary. For instance, the compound “2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has a molecular weight of 244.1 .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized and analyzed the structure of compounds related to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating the utility of these compounds in chemical research. These studies include the synthesis and crystallographic analysis of related compounds, providing insights into their molecular structures (Wu, Chen, Chen, & Zhou, 2021), (Huang et al., 2021).

Application in Organic Synthesis

These compounds have been used in the synthesis of various organic compounds, highlighting their role as intermediates in organic chemistry. For instance, the synthesis of benzyloxycyanophenylboronic esters utilizing similar compounds has been reported, showing their versatility in organic synthesis processes (El Bialy, Abd El Kader, & Boykin, 2011).

Studies in Molecular Electrostatic Potential

The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing some of their physicochemical properties. This is essential for understanding the reactivity and interaction of these compounds with other molecules (Huang et al., 2021).

Application in Polymerization Processes

Compounds related to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been utilized in polymerization processes. For example, their application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of polymers demonstrates their importance in the field of polymer chemistry (Ito et al., 2004).

Catalysis Research

The use of these compounds in catalysis, particularly in the reduction of ketones, has been explored. This highlights their potential as catalysts or catalytic intermediates in various chemical reactions (Query et al., 2011).

Safety and Hazards

The safety and hazards of benzofuran derivatives depend on their specific structure and use . For instance, the compound “2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” should be stored in an inert atmosphere at 2-8°C .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that benzofuran derivatives, including “2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, have promising future directions in the field of drug discovery and development.

properties

IUPAC Name

2-(1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDVSQAMAAZZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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